molecular formula C10H10Mn B072863 Bis(cyclopentadienyl)manganese CAS No. 1271-27-8

Bis(cyclopentadienyl)manganese

Cat. No.: B072863
CAS No.: 1271-27-8
M. Wt: 185.12 g/mol
InChI Key: QROCSKKOEBOLQO-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)manganese, also known as manganocene, is an organometallic compound with the chemical formula (C₅H₅)₂Mn. It is a member of the metallocene family, which are compounds consisting of two cyclopentadienyl anions (C₅H₅⁻) bound to a metal center. This compound is a dark purple crystalline solid that is soluble in non-polar solvents such as benzene and toluene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)manganese typically involves the reaction of manganese halides with cyclopentadienyl anions. One common method is the reaction of manganous chloride (MnCl₂) with sodium cyclopentadienide (NaC₅H₅) in tetrahydrofuran (THF) solution. The reaction proceeds as follows:

MnCl2+2NaC5H5(C5H5)2Mn+2NaCl\text{MnCl}_2 + 2\text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{Mn} + 2\text{NaCl} MnCl2​+2NaC5​H5​→(C5​H5​)2​Mn+2NaCl

This reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of high-purity reagents and controlled reaction environments are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)manganese undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)manganese involves its interaction with molecular targets through its cyclopentadienyl ligands. The compound can engage in π-complexation with various substrates, facilitating electron transfer and catalytic processes. The manganese center can undergo redox reactions, making it a versatile catalyst in organic and inorganic transformations .

Comparison with Similar Compounds

Bis(cyclopentadienyl)manganese is unique among metallocenes due to its specific electronic and structural properties. Similar compounds include:

    Ferrocene (Fe(C₅H₅)₂): Iron-based metallocene with similar structural properties but different reactivity.

    Nickelocene (Ni(C₅H₅)₂): Nickel-based metallocene with distinct catalytic applications.

    Chromocene (Cr(C₅H₅)₂): Chromium-based metallocene with unique redox properties.

Each of these compounds has its own set of applications and reactivity profiles, making this compound a valuable addition to the family of metallocenes .

Properties

CAS No.

1271-27-8

Molecular Formula

C10H10Mn

Molecular Weight

185.12 g/mol

IUPAC Name

cyclopenta-1,3-diene;manganese(2+)

InChI

InChI=1S/2C5H5.Mn/c2*1-2-4-5-3-1;/h2*1-5H;

InChI Key

QROCSKKOEBOLQO-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mn+2]

Canonical SMILES

C1=C[CH]C=C1.C1=C[CH]C=C1.[Mn]

Key on ui other cas no.

1271-27-8

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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